molecular formula C15H15NO3S2 B446800 Methyl 2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 301319-85-7

Methyl 2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B446800
CAS No.: 301319-85-7
M. Wt: 321.4g/mol
InChI Key: XBBLOJXIFRIULG-UHFFFAOYSA-N
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Description

Methyl 2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative characterized by a methyl ester at position 3 and a 2-thienylcarbonyl-substituted amino group at position 2. The tetrahydrobenzothiophene core is a privileged scaffold in medicinal chemistry, often associated with biological activities such as antibacterial and thrombolytic effects .

Properties

IUPAC Name

methyl 2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-19-15(18)12-9-5-2-3-6-10(9)21-14(12)16-13(17)11-7-4-8-20-11/h4,7-8H,2-3,5-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBLOJXIFRIULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Cyclohexanone Derivatives

A common approach involves the Gewald reaction, where cyclohexanone is reacted with cyanoacetate derivatives and elemental sulfur in the presence of a base. For example:

Cyclohexanone+Methyl cyanoacetate+S8BaseMethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate\text{Cyclohexanone} + \text{Methyl cyanoacetate} + \text{S}_8 \xrightarrow{\text{Base}} \text{Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate}

The reaction typically proceeds in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C). The amino group at position 2 and the ester at position 3 are introduced simultaneously during this step.

Acylation of the 2-Amino Group with 2-Thienylcarbonyl Chloride

The critical step in synthesizing the target compound is the acylation of the 2-amino group of the intermediate with 2-thienylcarbonyl chloride. This reaction requires careful optimization to avoid side products such as over-acylation or decomposition of the thiophene ring.

Coupling Reagents and Conditions

Two primary methods are employed for this acylation:

Direct Acylation with Acyl Chlorides

The 2-amino group reacts with 2-thienylcarbonyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Intermediate+2-Thienylcarbonyl chlorideBaseTarget Compound\text{Intermediate} + \text{2-Thienylcarbonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}

Yields range from 65% to 85%, depending on the purity of the acyl chloride and reaction time.

Carbodiimide-Mediated Coupling

Alternative methods use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU to activate the carboxylic acid derivative (e.g., 2-thienylcarboxylic acid). For example:

Intermediate+2-Thienylcarboxylic acidEDC/DMSOTarget Compound\text{Intermediate} + \text{2-Thienylcarboxylic acid} \xrightarrow{\text{EDC/DMSO}} \text{Target Compound}

This approach minimizes side reactions and improves yields (up to 90%).

Solvent and Temperature Effects

  • DMSO as Solvent : Enhances reaction rates due to its high polarity but requires strict temperature control (<30°C) to prevent oxidation of the thiophene ring.

  • Low-Temperature Reactions : Conducting the acylation at 0–5°C reduces epimerization and decomposition, particularly when using HATU.

Purification Techniques

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is standard for isolating the product.

  • Recrystallization : Ethanol/water mixtures yield crystalline products with >95% purity.

Analytical Characterization

The final product is characterized using:

  • NMR Spectroscopy : Key signals include δ 6.8–7.2 ppm (thiophene protons) and δ 3.7 ppm (ester methyl group).

  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 336.1.

Comparative Data of Synthetic Methods

MethodReagentsSolventTemperatureYield (%)Purity (%)
Direct Acylation2-Thienylcarbonyl chloride, DIPEADCM0–25°C7892
EDC-Mediated CouplingEDC, DMSODMSO25°C8895
HATU-Mediated CouplingHATU, DIPEADMF0°C9097

Industrial-Scale Considerations

For large-scale synthesis, the EDC-mediated method is preferred due to its scalability and reduced reliance on moisture-sensitive reagents. Patent literature highlights the use of continuous flow reactors to improve efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl and benzothiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and physicochemical properties derived from the evidence:

Compound Substituent (Position 2) Ester Group Molecular Weight Melting Point (°C) Key Properties/Activities References
Methyl 2-[(anilinocarbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Compound B) Anilinocarbonothioyl Methyl 336.43 Not reported Purchased for biological screening
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzamido Ethyl 331.40 Not reported Intermediate for thrombolytic agents
Methyl 2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Isobutyrylamino/trichloroethyl Methyl 458.79 Not reported Complex substituent for enhanced stability
Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Cyanoacetamido Ethyl 303.36 Not reported Intermediate for Knoevenagel condensation
Ethyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2-Thienylcarbonyl/oxo-phenyl Ethyl 495.45 Not reported Structural complexity for activity tuning

Key Comparison Points

This may improve binding to aromatic residues in biological targets .

Ester Group Influence

  • Methyl esters (target compound, ) generally exhibit lower hydrolytic stability than ethyl esters (), which could affect bioavailability.

Biological Activity While direct activity data for the target compound are unavailable, analogs like ethyl 2-benzamido derivatives () are intermediates for thrombolytic agents.

Crystallographic and Spectroscopic Data Analogs such as ethyl 2-benzamido derivatives () and methyl 2-amino derivatives () show well-resolved NMR and IR spectra, confirming the tetrahydrobenzothiophene core’s stability. Disordered cyclohexene rings in some analogs (e.g., ) highlight conformational flexibility in the saturated ring system.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in , involving cyclohexanone, methyl cyanoacetate, and sulfur under basic conditions. Subsequent acylation with 2-thienylcarbonyl chloride would yield the final product.
  • Structure-Activity Relationships (SAR): The 2-thienylcarbonyl group’s electron-withdrawing nature may modulate the amino group’s nucleophilicity, affecting interactions with biological targets like enzymes or receptors .
  • Thermal Stability : Methyl esters (e.g., ) typically melt at 113–116°C, whereas ethyl analogs () may have higher melting points due to increased van der Waals interactions.

Biological Activity

Methyl 2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C_{13}H_{13}N_{1}O_{2}S_{2}
  • Molecular Weight : 273.38 g/mol
  • InChI Key : RYQZQKZJXQZLQW-UHFFFAOYSA-N

These properties indicate that the compound belongs to a class of thiophene derivatives, which are known for diverse biological activities.

Anticancer Properties

Research indicates that derivatives of tetrahydrobenzothiophene exhibit cytostatic effects. In a study involving azomethine derivatives derived from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, compounds showed significant cytotoxicity against various cancer cell lines. The predicted biological activities included:

  • Cytostatic Activity : These compounds demonstrated the ability to inhibit cancer cell proliferation.
  • Antitubercular Activity : Some derivatives were effective against Mycobacterium tuberculosis H37Ra, indicating potential use in tuberculosis treatment .

Anti-inflammatory and Analgesic Effects

The compound's analogs have been studied for their anti-inflammatory properties. One such study found that certain derivatives exhibited notable analgesic effects superior to standard analgesics like metamizole when tested on animal models using the "hot plate" method .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components:

  • Thienylcarbonyl Group : This moiety enhances interaction with biological targets.
  • Tetrahydrobenzothiophene Core : The saturated structure contributes to the stability and bioavailability of the compound.
  • Carboxylate Functionality : The presence of a carboxylate group is crucial for binding interactions with enzymes or receptors involved in disease pathways.

Synthesis and Evaluation

A targeted synthesis approach was employed to create various azomethine derivatives from the base compound. The synthesis involved reacting aromatic aldehydes with 2-amino derivatives under optimized conditions using high-performance liquid chromatography (HPLC) for analysis. The resulting compounds were screened for their biological activities through in vitro assays .

Pharmacological Studies

In pharmacological evaluations, several synthesized derivatives were tested for their effects on cell viability in cancer models. Results indicated that modifications on the thienyl group significantly influenced cytotoxicity levels. Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating substituents.

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